6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorothiophene moiety and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene and 2-chloroquinoline as the primary starting materials.
Friedel-Crafts Acylation: The 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline and thiophene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or phenylhydrazine can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 2-chloroquinoline-3-carbaldehyde
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives
Uniqueness
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both chlorine and thiophene moieties, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to other quinoline derivatives .
Properties
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFFRLWDWGKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.